Cas no 923674-31-1 (1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine)

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine is a synthetic compound with significant applications in organic synthesis. This compound features a pyrazole ring substituted with a 2,4-dimethoxybenzyl group, offering enhanced reactivity and versatility in chemical transformations. Its unique structure allows for the development of diverse pharmaceuticals and agrochemicals, with potential for high selectivity and efficiency in reactions.
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine structure
923674-31-1 structure
商品名:1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
CAS番号:923674-31-1
MF:C12H15N3O2
メガワット:233.266402482986
CID:6782659
PubChem ID:16227036

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • CS-0213160
    • Z164671936
    • AMY12176
    • 1006463-92-8
    • 1H-Pyrazol-5-amine, 1-[(2,4-dimethoxyphenyl)methyl]-
    • 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
    • EN300-23662
    • 2-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
    • 2-[(2,4-DIMETHOXYPHENYL)METHYL]PYRAZOL-3-AMINE
    • DB-329111
    • A897376
    • SCHEMBL1491082
    • BS-19051
    • MFCD07838430
    • 2-(2,4-dimethoxy-benzyl)-2h-pyrazol-3-ylamine
    • 2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
    • G22087
    • 2-(2,4-Dimethoxybenzyl)-1,2-dihydro-3H-pyrazol-3-imine
    • AKOS000263791
    • 923674-31-1
    • CS-0356316
    • 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
    • DTXSID20585364
    • インチ: 1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
    • InChIKey: KMVDBKQZHBXLDI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C=CC=1CN1C(=CC=N1)N)OC

計算された属性

  • せいみつぶんしりょう: 233.116426730g/mol
  • どういたいしつりょう: 233.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 62.3Ų

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426986-1g
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
923674-31-1 98%
1g
¥3878.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426986-100mg
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
923674-31-1 98%
100mg
¥1080.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426986-250mg
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
923674-31-1 98%
250mg
¥1814.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426986-10g
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
923674-31-1 98%
10g
¥18134.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426986-5g
2-(2,4-Dimethoxybenzyl)-1H-pyrazol-3(2H)-imine
923674-31-1 98%
5g
¥11654.00 2024-04-25

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine 関連文献

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amineに関する追加情報

Professional Introduction to Compound with CAS No. 923674-31-1 and Product Name: 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

The compound with CAS No. 923674-31-1 and the product name 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 2,4-dimethoxybenzyl substituent and an amine group at the 5-position of the pyrazole ring, contribute to its unique chemical properties and biological relevance.

Recent research in medicinal chemistry has highlighted the importance of pyrazole derivatives in drug discovery. Pyrazoles are known for their ability to modulate various biological pathways, making them valuable scaffolds for developing novel therapeutic agents. The 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine structure combines the favorable pharmacokinetic properties of pyrazole with the enhanced solubility and bioavailability provided by the 2,4-dimethoxybenzyl moiety. This combination has been shown to improve drug delivery systems and enhance target binding affinity.

One of the most compelling aspects of this compound is its potential in oncology research. Studies have demonstrated that pyrazole derivatives can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation. The 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine molecule has been investigated for its ability to interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for tumor growth and survival. Preclinical studies have shown promising results in reducing tumor volume and delaying disease progression in animal models.

In addition to its oncological applications, this compound has shown promise in anti-inflammatory and immunomodulatory contexts. The amine group at the 5-position of the pyrazole ring plays a critical role in modulating immune responses by interacting with various receptors and enzymes. Research indicates that this compound can suppress inflammatory cytokine production and enhance immune cell function, making it a potential candidate for treating autoimmune diseases and chronic inflammation.

The synthesis of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the 2,4-dimethoxybenzyl group necessitates careful selection of coupling reagents and catalysts to avoid unwanted side reactions. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further research and development.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine has been optimized using density functional theory (DFT) calculations, providing insights into its binding affinity and selectivity. These studies have helped identify key pharmacophoric elements that contribute to its biological activity.

The pharmacological profile of this compound has been further explored through in vitro assays. Initial tests have revealed potent inhibitory effects on several enzymes relevant to cancer metabolism, including lactate dehydrogenase (LDH) and hexokinase. These findings suggest that 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine could be a valuable tool for studying metabolic reprogramming in cancer cells.

Future directions in research may include exploring derivative compounds that retain or enhance the biological activity of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine while improving pharmacokinetic properties such as oral bioavailability and metabolic stability. Structural modifications could involve altering substituents on the pyrazole ring or introducing additional functional groups to enhance target specificity.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The study of compounds like 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine exemplifies how structural innovation can lead to breakthroughs in therapeutic intervention. As research continues to uncover new applications for pyrazole derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

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